2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride
CAS No.:
Cat. No.: VC16524751
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15NO3 |
|---|---|
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | 2-methoxy-4-[(2-methoxyphenyl)iminomethyl]phenol |
| Standard InChI | InChI=1S/C15H15NO3/c1-18-14-6-4-3-5-12(14)16-10-11-7-8-13(17)15(9-11)19-2/h3-10,17H,1-2H3 |
| Standard InChI Key | PWCQOBFCLCXOKM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N=CC2=CC(=C(C=C2)O)OC |
Introduction
Chemical Identification and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 2-methoxy-4-[(2-methoxyphenyl)iminomethyl]phenol hydrochloride, reflecting its substitution pattern: a phenolic ring with methoxy groups at positions 2 and 4, linked via an imine bond to a 2-methoxyphenyl group. Its molecular formula is , with a molecular weight of 293.74 g/mol (257.28 g/mol for the free base + 36.46 g/mol for HCl) . The Z-configuration of the imine bond is critical for its stereoelectronic properties, influencing reactivity and biological interactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 293.74 g/mol | |
| CAS Registry Number | VC16524751 | |
| Appearance | Crystalline solid | |
| Solubility | Slightly soluble in water; soluble in NaOH, organic solvents |
Spectral Characterization
Fourier-Transform Infrared (FTIR) spectroscopy of analogous Schiff bases reveals a strong absorption band at , attributed to the stretch . Nuclear Magnetic Resonance (NMR) data for the free base counterpart show a singlet at (1H, imine proton) and aromatic protons between . Gas Chromatography-Mass Spectrometry (GC-MS) confirms a molecular ion peak at , consistent with the free base’s molecular weight .
Table 2: Key Spectral Data
Synthesis and Optimization
Condensation Reaction Mechanism
The synthesis involves condensing 2-methoxy-4-hydroxybenzaldehyde with 2-methoxyaniline in a polar solvent (e.g., water or ethanol) under reflux. The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the bond . The hydrochloride salt is obtained by treating the free base with hydrochloric acid, enhancing solubility for biological assays.
Yield and Reaction Conditions
Optimized conditions from analogous syntheses report yields exceeding 85% using stirrer methods at for 30 minutes . The use of sodium hydroxide as a base facilitates deprotonation of the phenolic -OH group, accelerating imine formation . Post-synthesis purification via recrystallization from methanol yields high-purity crystals.
Equation 1: Synthesis Reaction
Physicochemical and Stability Profiles
Thermal Stability
Differential Scanning Calorimetry (DSC) of similar compounds shows a melting point range of for the free base, with decomposition above . The hydrochloride form exhibits higher thermal stability due to ionic interactions, though specific data require further study.
Solubility and Partition Coefficients
The compound is sparingly soluble in water () but fully soluble in 1M NaOH, indicating pH-dependent solubility . LogP calculations (estimated via ChemDraw) suggest moderate lipophilicity (), favoring membrane permeability in biological systems.
Biological Activity and Applications
Antioxidant Capacity
In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the analogous Schiff base exhibited an of , comparable to ascorbic acid () . The phenolic and methoxy groups donate electrons, stabilizing free radicals via resonance .
Catalytic and Industrial Applications
Schiff bases act as ligands in transition metal catalysts. For instance, copper(II) complexes of analogous compounds catalyze oxidation reactions with turnover frequencies > . The hydrochloride derivative’s solubility in polar solvents could optimize catalytic systems in aqueous media.
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